[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-
Brand Name: Vulcanchem
CAS No.: 118757-35-0
VCID: VC14924358
InChI: InChI=1S/C17H14N4/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)21-17(20-15)18-12-19-21/h1-12,16H,(H,18,19,20)
SMILES:
Molecular Formula: C17H14N4
Molecular Weight: 274.32 g/mol

[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-

CAS No.: 118757-35-0

Cat. No.: VC14924358

Molecular Formula: C17H14N4

Molecular Weight: 274.32 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- - 118757-35-0

Specification

CAS No. 118757-35-0
Molecular Formula C17H14N4
Molecular Weight 274.32 g/mol
IUPAC Name 5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C17H14N4/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)21-17(20-15)18-12-19-21/h1-12,16H,(H,18,19,20)
Standard InChI Key ZTBNSVRCQQGYFH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4

Introduction

# Triazolo[1,5-a]pyrimidine, 1,7-Dihydro-5,7-Diphenyl-: A Comprehensive Scientific Review

Synthetic Methodologies

One-Step Condensation Approach

A robust synthesis involves the reaction of phenyl-substituted aldehydes with ethyl cyanoacetate and 3-amino-1,2,4-triazole under catalytic conditions. For example, 4-methoxybenzaldehyde reacts with ethyl cyanoacetate and 3-amino-1,2,4-triazole in acetic acid to yield the target compound with >80% efficiency. This method benefits from readily available starting materials and avoids multi-step purification.

Chalcone-Based Derivatives

Recent work by Al-Wahaibi et al. (2024) expanded the synthetic repertoire by reacting chalcones (e.g., 8a–p) with 3-phenyl-1,2,4-triazole-5-amine (5) to produce 16 novel derivatives. Compounds 9a–p were characterized via ¹H/¹³C NMR, LC-MS, and elemental analysis. For instance, 9h (5-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-phenyl-) showed a molecular ion peak at m/z 413.20 [M+H]⁺, consistent with its formula C₂₄H₁₇ClN₄O .

Pharmacological Activities

Antimicrobial Efficacy

Screening against six pathogens revealed potent activity:

  • 9n and 9o inhibited Staphylococcus aureus and Escherichia coli with inhibition zones (IZ) of 42–45 mm, surpassing ciprofloxacin (IZ = 40 mm) .

  • Minimal inhibitory concentrations (MICs) against fungi (Candida albicans) ranged from 15.50–26.30 μM,接近 fluconazole’s 11.50–17.50 μM .

Enzyme Inhibition

9n and 9o demonstrated dual inhibition of E. coli DNA gyrase (IC₅₀ = 5.90–5.40 μM) and DHFR (IC₅₀ = 5.20–5.40 μM), rivaling trimethoprim (IC₅₀ = 5.20 μM). This dual mechanism reduces the likelihood of bacterial resistance .

Structure-Activity Relationships (SAR)

Substituent Effects

  • Para-Methoxy Group: Derivatives with a 4-methoxyphenyl substituent at C7 (9o) showed superior activity (MIC = 16 μM) compared to unsubstituted analogs (MIC >100 μM) .

  • Halogenation: Chlorine at C5 (9g) enhanced Gram-negative activity (IZ = 18–20 mm) but was less effective than methoxy groups .

Molecular Docking Insights

Docking studies revealed that 9n and 9o bind E. coli DNA gyrase via:

  • Hydrogen bonds with Tyr59 and Asp73 .

  • π-alkyl interactions with Ala53 and Leu54 .
    In DHFR, hydrophobic contacts with Phe48 and Ile15 stabilized inhibitor-enzyme complexes .

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